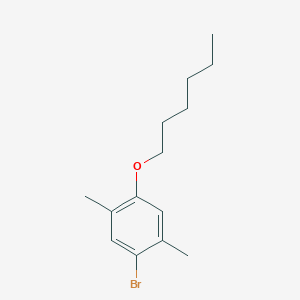

1-Bromo-4-(hexyloxy)-2,5-dimethylbenzene

説明

1-Bromo-4-(hexyloxy)-2,5-dimethylbenzene is a substituted benzene derivative with a bromine atom at position 1, a hexyloxy group at position 4, and methyl groups at positions 2 and 3. Its bromine substituent enhances reactivity in palladium-catalyzed reactions, while the hexyloxy group contributes to solubility in nonpolar solvents, making it useful in materials science and polymer chemistry .

For example, bromination of pre-functionalized benzene derivatives or nucleophilic substitution reactions (e.g., replacing a hydroxyl group with a bromine atom) could be employed. describes the synthesis of 1-bromo-4-(bromomethyl)-2,5-dimethylbenzene using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), yielding 72% of the product . Similar strategies may apply to the target compound.

特性

CAS番号 |

177217-27-5 |

|---|---|

分子式 |

C14H21BrO |

分子量 |

285.22 g/mol |

IUPAC名 |

1-bromo-4-hexoxy-2,5-dimethylbenzene |

InChI |

InChI=1S/C14H21BrO/c1-4-5-6-7-8-16-14-10-11(2)13(15)9-12(14)3/h9-10H,4-8H2,1-3H3 |

InChIキー |

IRMSAHMJNRFTOT-UHFFFAOYSA-N |

正規SMILES |

CCCCCCOC1=C(C=C(C(=C1)C)Br)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

1-Bromo-4-chloro-2,5-dimethoxybenzene (C₈H₈BrClO₂)

- Structural Features : The title compound crystallizes with a disordered Br/Cl substitution pattern and planar methoxy groups (dihedral angle: 8.8° relative to the benzene ring). This planar conformation facilitates its use as a precursor for polychlorinated biphenyl (PCB) derivatives via Suzuki coupling .

- Reactivity : Bromine’s higher electronegativity compared to chlorine enhances its leaving-group ability in cross-coupling reactions. The methoxy groups further stabilize intermediates through resonance effects.

1,4-Bis(hexyloxy)-2,5-diiodobenzene (C₁₈H₂₈I₂O₂)

- Structural Features : The iodo analogue exhibits a cisymmetric conformation with alkyl chains inclined at 50.3° relative to the aromatic ring, contrasting with the nearly coplanar arrangement (4.1°) in its bromo counterpart. This difference arises from steric and electronic effects of iodine vs. bromine .

- Interactions : The bromo analogue displays Br···Br interactions (3.410 Å), absent in the iodo compound, which instead forms C–H···π networks. These interactions influence packing efficiency and material properties in organic electronics .

Table 1: Structural Comparison of Halogen-Substituted Analogues

| Compound | Halogen Substituents | Alkyl Chain Conformation | Key Interactions |

|---|---|---|---|

| 1-Bromo-4-(hexyloxy)-2,5-dimethylbenzene | Br, hexyloxy | Likely extended | Br···Br (if dimerized) |

| 1-Bromo-4-chloro-2,5-dimethoxybenzene | Br, Cl | Planar methoxy groups | None significant |

| 1,4-Bis(hexyloxy)-2,5-diiodobenzene | I, hexyloxy | Inclined (50.3°) | C–H···π |

Alkoxy and Alkyl Chain Variations

1,4-Dibromo-2,5-di(hexyloxy)benzene (C₁₈H₂₈Br₂O₂)

- Applications: This compound serves as a monomer for conjugated polymers. The dual bromine substituents enable sequential cross-coupling reactions, while the hexyloxy groups improve solubility .

- Synthetic Flexibility: Compared to mono-bromo derivatives, dibromo compounds allow for more complex polymer architectures but may require stricter stoichiometric control.

1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene (C₉H₁₀BrClO₂)

Toxicity and Substituent Effects

evaluates substituted benzenes’ acute toxicity to Propsilocerus akamusi larvae.

- Dimethylbenzene Isomers : Toxicity decreases in the order 1,2- > 1,3- > 1,4-dimethylbenzene, highlighting the impact of substituent proximity on bioactivity .

- Halogenated Derivatives : Bromine and chlorine substituents generally increase toxicity compared to methyl or methoxy groups due to higher electronegativity and persistence in biological systems .

Table 2: Toxicity of Selected Substituted Benzenes (EC₅₀ Values)

| Compound | EC₅₀ (mg/L) | Toxicity Rank |

|---|---|---|

| p-Chlorophenol | 0.12 | 1 (Highest) |

| Nitrobenzene | 0.35 | 2 |

| 1,2-Dimethylbenzene | 1.20 | 4 |

| 1,4-Dimethylbenzene | 2.50 | 8 |

| Benzene | 4.80 | 11 |

Key Research Findings

- Synthetic Utility : Bromo-substituted benzenes are pivotal in Suzuki-Miyaura reactions, with yields exceeding 70% under optimized conditions .

- Material Science : Alkoxy chain conformation (planar vs. inclined) significantly affects charge transport in organic semiconductors, as seen in bromo vs. iodo analogues .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。